Fmoc-Alpha-Me-Orn(Boc)-OH
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Description
Fmoc-Alpha-Me-Orn(Boc)-OH, also known as Fmoc-α-methyl-ornithine-Boc-OH, is an amino acid derivative commonly used in peptide synthesis. It is a versatile building block for peptides and proteins due to its ability to form a variety of side chain conformations, which can be exploited to create a wide range of peptides and proteins with different properties. Fmoc-α-methyl-ornithine-Boc-OH has been widely used in the fields of peptide and protein synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS) Enhancements
The combination of Fmoc and Boc protecting groups, utilized in Solid-Phase Peptide Synthesis (SPPS), exemplifies a significant advancement in peptide synthesis methodologies. The use of a safety-catch linker, such as 2-Methoxy-4-methylsulfinylbenzyl Alcohol, allows for the stable incorporation of these protecting groups in peptide chains, mitigating common synthetic challenges like diketopiperazine formation, enabling on-resin cyclization, and facilitating on-resin disulfide bond formation without requiring unprotected side chains (Nandhini, Albericio, & de la Torre, 2022).
Development of Novel Reagents for Protecting Group Introduction
Research has led to the development of oxime carbonates as novel reagents for introducing Fmoc and Alloc protecting groups. These reagents stand out for their ability to deliver high yields of Fmoc/Alloc-amino acids with minimal contaminant formation, addressing the issue of side reactions common with other reagents. This innovation significantly enhances the efficiency of peptide synthesis processes (Khattab, Subirós‐Funosas, El‐Faham, & Albericio, 2010).
Facilitating Complex Peptide Synthesis
The synthetic versatility of Fmoc-Alpha-Me-Orn(Boc)-OH and similar compounds is further illustrated by their role in the synthesis of peptides with complex structures. For instance, the preparation of orthogonally protected building blocks enables the assembly of triantennary peptide glycoclusters on solid supports. This methodology significantly contributes to the field of glycobiology by simplifying the synthesis of glycoclusters, which mimic multivalent carbohydrate ligands (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).
Advances in Peptide Homologation
The chemical homologation of urethane-protected alpha-amino acids to their higher homologs showcases the utility of Fmoc/Boc-protected amino acids in expanding the scope of peptide chemistry. This approach, employing the Arndt-Eistert method with Fmoc-/Boc-alpha-amino acid fluorides, demonstrates a practical pathway to beta-amino acids, paving the way for the synthesis of peptides with novel properties (Ananda, Gopi, & Babu, 2000).
Enabling Peptidic Porphyrin Synthesis
The synthesis of Fmoc and Boc-protected pseudo meso-tetraarylporphyrin-based amino acids via sequential addition to cyanuric chloride represents an innovative application in photodynamic therapy. These compounds serve as new scaffolds for generating a diverse range of peptidic porphyrin derivatives, highlighting the role of Fmoc/Boc-protected amino acids in the development of novel therapeutic agents (Chaleix, Sol, & Krausz, 2011).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFTODLQPYAOF-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Alpha-Me-Orn(Boc)-OH |
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